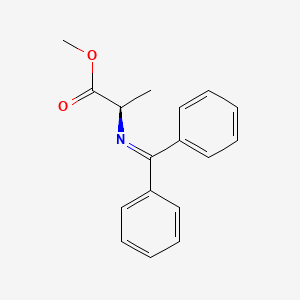![molecular formula C22H24N4O4 B14117809 N-[4-(Acetylamino)phenyl]-3,4-dihydro-3-(2-methylpropyl)-2,4-dioxo-1(2H)-quinazolineacetamide CAS No. 1223880-71-4](/img/structure/B14117809.png)
N-[4-(Acetylamino)phenyl]-3,4-dihydro-3-(2-methylpropyl)-2,4-dioxo-1(2H)-quinazolineacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Acetylamino)phenyl]-3,4-dihydro-3-(2-methylpropyl)-2,4-dioxo-1(2H)-quinazolineacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity and pharmaceutical relevance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Acetylamino)phenyl]-3,4-dihydro-3-(2-methylpropyl)-2,4-dioxo-1(2H)-quinazolineacetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetylamino Group: This step involves the acetylation of an amino group, often using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the Phenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.
Final Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(Acetylamino)phenyl]-3,4-dihydro-3-(2-methylpropyl)-2,4-dioxo-1(2H)-quinazolineacetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-(Acetylamino)phenyl]-3,4-dihydro-3-(2-methylpropyl)-2,4-dioxo-1(2H)-quinazolineacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[4-(Acetylamino)phenyl]-3,4-dihydro-3-(2-methylpropyl)-2,4-dioxo-1(2H)-quinazolineacetamide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-{[4-(Acetylamino)phenyl]sulfinyl}phenyl)acetamide
- Acetamide, N-(4-aminophenyl)
- N-(4-Acetylamino-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyramide
Uniqueness
N-[4-(Acetylamino)phenyl]-3,4-dihydro-3-(2-methylpropyl)-2,4-dioxo-1(2H)-quinazolineacetamide stands out due to its unique combination of functional groups and the presence of the quinazoline core. This structure imparts specific chemical and biological properties that can be leveraged for various applications.
Eigenschaften
CAS-Nummer |
1223880-71-4 |
|---|---|
Molekularformel |
C22H24N4O4 |
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
N-(4-acetamidophenyl)-2-[3-(2-methylpropyl)-2,4-dioxoquinazolin-1-yl]acetamide |
InChI |
InChI=1S/C22H24N4O4/c1-14(2)12-26-21(29)18-6-4-5-7-19(18)25(22(26)30)13-20(28)24-17-10-8-16(9-11-17)23-15(3)27/h4-11,14H,12-13H2,1-3H3,(H,23,27)(H,24,28) |
InChI-Schlüssel |
RBZDKSBAVDMECH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxybut-2-en-1-ol](/img/structure/B14117729.png)

![4'-tert-butyl-N-phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14117741.png)


![3-{[(4-Chlorophenyl)methyl]amino}butanoic acid](/img/structure/B14117755.png)

![1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide](/img/structure/B14117772.png)

![3',5,5'-Tri-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B14117792.png)

![3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117800.png)

